(2Z)-2-(furan-2-ylmethylidene)cyclopentanone
Description
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone is an organic compound featuring a cyclopentanone ring with a furan-2-ylmethylidene substituent at the 2-position
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBXZYCANWCGJ-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CO2)/C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55275-75-7 | |
| Record name | NSC201650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(furan-2-ylmethylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and furan-2-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-(furan-2-ylmethylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: (2Z)-2-(furan-2-ylmethylidene)cyclopentanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-2-(furan-2-ylmethylidene)cyclopentanone depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2E)-2-(furan-2-ylmethylidene)cyclopentanone: An isomer with a different configuration around the double bond.
2-(furan-2-ylmethyl)cyclopentanone: Lacks the double bond in the substituent.
2-(furan-2-yl)cyclopentanone: Lacks the methylene group in the substituent.
Uniqueness: (2Z)-2-(furan-2-ylmethylidene)cyclopentanone is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and structurally similar compounds.
Biological Activity
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O2. The structure features a cyclopentanone ring with a furan moiety, which contributes to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. These include:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Initial investigations have shown that this compound can induce cytotoxic effects in cancer cell lines, although specific mechanisms remain to be fully elucidated .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Interaction with Biomolecules : The compound may interact with various biomolecules, leading to alterations in metabolic pathways that could result in apoptosis or necrosis in targeted cells.
- Influence on Mitochondrial Function : Similar compounds have been shown to affect mitochondrial bioenergetics, which may also be a pathway for this compound's activity .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated the efficacy of this compound against specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Cytotoxicity Tests : A study evaluating the cytotoxic effects of various derivatives found that this compound showed promising results against cancer cell lines, indicating its potential role in cancer therapy .
- Mechanistic Insights : Further research is needed to clarify the pathways involved in its cytotoxicity and antimicrobial activity. Investigations into its effects on mitochondrial functions and cellular signaling pathways are ongoing.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C10H10O2 |
| Potential Activities | Antimicrobial, Cytotoxic |
| Mechanisms | Interaction with biomolecules |
| Relevant Studies | In vitro antimicrobial and cytotoxicity tests |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
